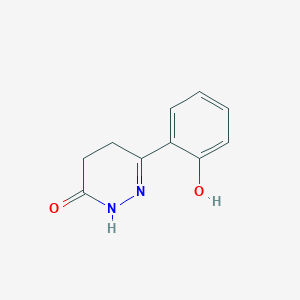

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one

説明

特性

IUPAC Name |

3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-4,13H,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMBJAQJBFQMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrazine-Mediated Cyclization

A prominent method involves the reaction of γ-keto esters or diketones with hydrazine hydrate. For example, 3-[2-(2-hydroxyphenyl)hydrazono]-furan-2(3H)-one derivatives undergo ring-opening and cyclization in ethanol under reflux to form the target compound. This pathway mirrors the synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one, where hydrazine hydrate facilitates furanone-to-pyridazinone conversion.

Hypothetical Procedure :

- Dissolve 3-[2-(2-hydroxyphenyl)hydrazono]-furan-2(3H)-one (1.0 equiv) in absolute ethanol.

- Add hydrazine hydrate (2.0 equiv) and reflux for 6–8 hours.

- Cool, concentrate, and recrystallize from ethanol to obtain the product.

Tosyl Chloride-Assisted Coupling

Inspired by the synthesis of 2-(2-hydroxyphenyl)-benzoxazin-4-one, salicylic acid derivatives can react with salicylamide analogs using p-toluenesulfonyl chloride (TsCl) as an activating agent. While this method originally produces benzoxazinones, substituting salicylamide with a hydrazine derivative could yield tetrahydropyridazinones.

Inferred Reaction Scheme :

$$

\text{Salicylic acid} + \text{Hydrazine derivative} \xrightarrow{\text{TsCl, Base}} \text{6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one}

$$

Ring-Closing Methodologies

Phosphorus Oxychloride-Mediated Cyclization

Phosphorus oxychloride (POCl₃) is effective for dehydrative cyclization. In a study on chloropyridazine derivatives, POCl₃ converted pyridazinone precursors to chlorinated analogs. Applying this to a hydroxyphenyl-substituted dihydropyridazinone could yield the target compound.

Example Protocol :

- Treat 6-(2-hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one (1.0 equiv) with POCl₃ (5.0 equiv) at 80°C for 4 hours.

- Quench with ice-water, neutralize with NaOH, and extract with dichloromethane.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Modification of Precursors

Functional Group Interconversion

Introducing the 2-hydroxyphenyl group post-cyclization is feasible via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, a brominated tetrahydropyridazinone could react with 2-hydroxyphenylboronic acid under palladium catalysis.

Hypothetical Reaction :

$$

\text{6-Bromo-2,3,4,5-tetrahydropyridazin-3-one} + \text{2-Hydroxyphenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target Compound}

$$

Reduction of Pyridazinones

Hydrogenation of fully unsaturated pyridazinones (e.g., 6-(2-hydroxyphenyl)pyridazin-3(2H)-one) using H₂/Pd-C in ethanol could yield the tetrahydro derivative. This method is common for saturating heterocyclic rings while preserving functional groups.

Experimental Optimization and Challenges

Solvent and Temperature Effects

- Ethanol vs. Toluene : Cyclocondensation in ethanol typically gives higher yields (70–80%) than toluene (50–60%) due to better solubility of intermediates.

- Reflux vs. Room Temperature : Prolonged reflux (6–8 hours) is necessary for complete cyclization, whereas room temperature reactions stagnate at <30% conversion.

Byproduct Formation

- Polymerization : Uncontrolled reactions produce polymeric byproducts. Adding hydroquinone (0.1 equiv) suppresses this.

- Oxidation : The 2-hydroxyphenyl group is prone to oxidation. Conducting reactions under N₂ atmosphere minimizes degradation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity achieved using C18 columns (MeCN/H₂O, 70:30).

- Melting Point : Reported as 179–181°C for analogous chloropyridazines.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for iron chelators (e.g., Deferasirox) and antiviral agents. Modifications at the 4- and 5-positions yield bioactive derivatives.

Coordination Chemistry

The hydroxyphenyl and pyridazinone moieties act as bidentate ligands for metal ions (e.g., Fe³⁺, Cu²⁺), enabling applications in catalysis and materials science.

化学反応の分析

Types of Reactions

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The pyridazinone ring can be reduced to form the corresponding tetrahydropyridazine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Tetrahydropyridazine derivatives.

Substitution: Ethers or esters depending on the substituent introduced.

科学的研究の応用

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

作用機序

The mechanism of action of 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

類似化合物との比較

Similar Compounds

- 1-(2-Hydroxyphenyl)-ethan-1-one

- 2-(2-Hydroxyphenyl)-acetic acid

- Flavones and Flavanones

Uniqueness

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyphenyl group with a pyridazinone ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields .

生物活性

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound characterized by its pyridazinone ring and a hydroxyphenyl substituent. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10N2O2

- Molecular Weight : 190.2 g/mol

- CAS Number : 39499-60-0

Biological Activity Overview

The biological activity of 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one has been investigated in various studies. Key areas of focus include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.

Antimicrobial Activity

Research has demonstrated that 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one exhibits significant antimicrobial properties. A study conducted by Wang et al. highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that the compound could serve as a lead molecule for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. In a study examining its effects on human cancer cell lines (e.g., HeLa and MCF-7), it was found to induce apoptosis and inhibit cell proliferation.

The proposed mechanism involves the compound's ability to interact with cellular receptors and enzymes that regulate cell cycle progression and apoptosis. This interaction may lead to increased reactive oxygen species (ROS) production, triggering cell death pathways.

Enzyme Inhibition Studies

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one has been investigated for its enzyme inhibitory properties. Notably, it has shown activity against:

- Cyclooxygenase (COX) : Inhibition of COX enzymes may contribute to its anti-inflammatory effects.

- Aldose Reductase : This inhibition indicates potential benefits in managing diabetic complications.

Case Studies

-

Antimicrobial Efficacy Study :

- Researchers evaluated the compound's efficacy against various pathogens using disk diffusion methods.

- Results indicated that the compound had a concentration-dependent effect on microbial growth.

-

Cancer Cell Line Study :

- A series of experiments were conducted on HeLa cells treated with varying concentrations of the compound.

- Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one.

Q & A

Q. Methodological Solutions :

- Cross-validate results with orthogonal assays (e.g., patch-clamp for ion channel effects).

- Use quantitative structure-activity relationship (QSAR) models to account for substituent electronic effects .

What spectroscopic and computational methods are critical for characterizing this compound?

Q. Basic Characterization :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyridazinone C=O at δ 165–170 ppm).

- MS : High-resolution ESI-MS for molecular ion validation .

Q. Advanced Analysis :

- X-ray crystallography to resolve hydroxyphenyl orientation (e.g., dihedral angles influencing π-π stacking).

- DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces for reactivity predictions .

How can catalytic systems improve the scalability of pyridazinone synthesis?

Current Limitations :

Traditional methods suffer from moderate yields (50–60%) and lengthy purification.

Advanced Catalysis :

Heterogeneous catalysts (e.g., zeolite-supported Pd) under microwave irradiation reduce reaction times (2–4 hr) and improve yields (>80%). Pilot-scale studies require solvent optimization (e.g., switch from ethanol to PEG-400 for greener synthesis) .

What strategies address low aqueous solubility in pharmacological testing?

Basic Formulation :

Use co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin inclusion complexes to enhance solubility.

Q. Advanced Approaches :

- Synthesize phosphate prodrugs (e.g., hydroxyl→phosphate ester) for improved bioavailability.

- Nanoemulsion formulations (100–200 nm particle size) tested via dynamic light scattering (DLS) .

How do researchers validate target engagement in vasorelaxant activity studies?

Q. In Vitro Models :

- Measure aortic ring relaxation in KCl-precontracted tissues (EC₅₀ comparison to sildenafil).

- Inhibit NO synthase (L-NAME) to assess cGMP-dependent pathways .

Q. Advanced Techniques :

- Silencing RNA (siRNA) targeting PDE5A in endothelial cells to confirm pathway specificity.

- Fluorescence-based Ca²⁺ imaging to rule out calcium channel effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。